molecular formula C33H35N3O5 B12783383 Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-pyrrolidinyl)- CAS No. 134934-54-6

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-pyrrolidinyl)-

Cat. No.: B12783383
CAS No.: 134934-54-6
M. Wt: 553.6 g/mol
InChI Key: BRBBABUHWOGPNS-ILJQZKEFSA-N
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Description

Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-pyrrolidinyl)- is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-pyrrolidinyl)- typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.

    Deoxygenation: The 2’ and 3’ hydroxyl groups are selectively deoxygenated to form the dideoxy structure.

    Introduction of Pyrrolidinyl Group: The 2’ position is modified to introduce the pyrrolidinyl group.

    Attachment of Methoxyphenyl Diphenylmethyl Group: The 5’ position is modified to attach the (4-methoxyphenyl)diphenylmethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group.

    Reduction: Reduction reactions can occur at various positions, depending on the specific structure and protecting groups used.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the nucleoside.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated analogs.

Scientific Research Applications

Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-pyrrolidinyl)- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on nucleic acid synthesis and function.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Used in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of this compound involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyuridine: Another nucleoside analog with similar deoxygenation at the 2’ and 3’ positions.

    5’-O-(4-Methoxyphenyl)diphenylmethyluridine: A compound with a similar protecting group at the 5’ position.

    2’-Pyrrolidinyluridine: A compound with a similar modification at the 2’ position.

Uniqueness

Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(1-pyrrolidinyl)- is unique due to the combination of modifications at the 2’, 3’, and 5’ positions, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

134934-54-6

Molecular Formula

C33H35N3O5

Molecular Weight

553.6 g/mol

IUPAC Name

1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-pyrrolidin-1-yloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C33H35N3O5/c1-39-27-16-14-26(15-17-27)33(24-10-4-2-5-11-24,25-12-6-3-7-13-25)40-23-28-22-29(35-19-8-9-20-35)31(41-28)36-21-18-30(37)34-32(36)38/h2-7,10-18,21,28-29,31H,8-9,19-20,22-23H2,1H3,(H,34,37,38)/t28-,29+,31+/m0/s1

InChI Key

BRBBABUHWOGPNS-ILJQZKEFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)N6CCCC6

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=CC(=O)NC5=O)N6CCCC6

Origin of Product

United States

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